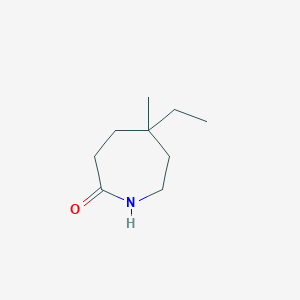

5-Ethyl-5-methylazepan-2-one

Description

Contextualization within Azepan-2-one (B1668282) Chemistry and Lactam Research

Lactams, which are cyclic amides, are fundamental heterocyclic scaffolds in both medicinal and materials chemistry. iucr.org They are categorized based on the size of their ring, with the seven-membered ring variant, known as ε-caprolactam or azepan-2-one, being of particular industrial and academic importance. Azepan-2-one serves as a crucial monomer for the production of Nylon-6, a widely used synthetic polymer.

In the realm of academic and pharmaceutical research, the azepan-2-one structure is recognized as a versatile scaffold for the synthesis of more complex molecules. nih.gov The inherent chemical properties of lactams, including their ability to undergo ring-opening polymerization and other modifications, make them valuable building blocks. acs.org Researchers in biochemistry also utilize lactam-containing molecules to investigate enzyme mechanisms and protein-ligand interactions, highlighting their importance in understanding fundamental biological processes. acs.org

Significance and Research Trajectories of Substituted Azepan-2-ones

The introduction of substituents onto the azepan-2-one ring, as seen in 5-Ethyl-5-methylazepan-2-one, is a key strategy in drug discovery and chemical biology. The seven-membered azepane ring possesses significant conformational flexibility, a characteristic that is often critical for its biological activity. nih.gov By adding substituents, chemists can influence and control the ring's preferred conformation, thereby tailoring the molecule's shape to better fit the binding site of a specific biological target. nih.gov

Research into substituted azepan-2-ones has explored a variety of therapeutic applications. For instance, studies have been conducted on the synthesis of azepan-2-one derivatives with potential analgesic and antimycobacterial activities. acs.orgnih.gov In one line of research, analogues of the natural product capuramycin (B22844) were synthesized with various substituents on the azepan-2-one moiety to test their efficacy as inhibitors of the bacterial enzyme translocase I. nih.gov Another area of focus has been the development of robust synthetic methods to create specific stereoisomers of substituted azepanes, such as (2S,5S)-5-substituted-azepane-2-carboxylate derivatives, for drug discovery projects where precise three-dimensional structure is paramount. acs.orgnih.gov

| Derivative Class | Substituents | Research Focus/Targeted Activity | Reference |

|---|---|---|---|

| 7-isopropyl-4-methyl-1-(substituted phenyl sulfonyl)-azepan-2-ones | Isopropyl, methyl, substituted phenyl sulfonyl | Analgesic Activity | acs.org |

| Capuramycin Analogues | Various, including phenyl-type moieties | Antimycobacterial, Translocase I Inhibition | nih.gov |

| Chromanone-azepane Hybrids | Chromanone moiety connected via linker | Multi-target agents for Alzheimer's (Cholinesterase/MAO-B inhibition) | chemdiv.com |

Overview of Prior Research on the Azepan-2-one Scaffold

The azepane scaffold is not only synthetic but is also found in nature. A notable example is the metabolite (-)-balanol, which contains an azepane ring and acts as a potent inhibitor of protein kinase C. nih.gov The discovery of such natural products has spurred further research into using the azepane ring as a core structure for developing new therapeutic agents. nih.gov Several approved drugs, including the antidiabetic medication Tolazamide and the antihistamine Azelastine, feature an azepane substructure, demonstrating its clinical relevance. nih.gov

Recent explorations into novel chemical space have identified new possibilities for the azepane scaffold. A 2025 study highlighted the potential of previously unexplored bicyclic azepanes as potent inhibitors of monoamine transporters, suggesting applications in treating neuropsychiatric disorders. nih.gov This research underscores that even well-established scaffolds like azepane hold untapped potential for drug discovery. nih.govacs.org The synthesis of these structures often relies on established chemical transformations, with the Beckmann rearrangement of the corresponding cyclohexanone (B45756) oxime being a common and effective method for creating the azepane ring system. acs.org

| Property | Value |

|---|---|

| Molecular Formula | C6H11NO |

| Molecular Weight | 113.16 g/mol |

| Melting Point | 70-72 °C |

| Boiling Point | 269-270 °C |

| Nature | Versatile synthetic precursor and monomer |

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-5-methylazepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-3-9(2)5-4-8(11)10-7-6-9/h3-7H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFFNPBOUAOQSDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC(=O)NCC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Spectroscopic Characterization of 5 Ethyl 5 Methylazepan 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms. For 5-Ethyl-5-methylazepan-2-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign the full chemical structure.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. The carbonyl carbon (C2) is expected to resonate at a significantly downfield chemical shift, characteristic of amide carbonyls. The quaternary carbon (C5) will also have a distinct chemical shift.

Predicted ¹H NMR Data for 5-Ethyl-5-methylazepan-2-one

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| H7 | 3.20 - 3.30 | m | 2H |

| H3 | 2.40 - 2.50 | m | 2H |

| H6 | 1.80 - 1.90 | m | 2H |

| H4 | 1.60 - 1.70 | m | 2H |

| CH₂ (ethyl) | 1.40 - 1.50 | q | 2H |

| CH₃ (methyl) | 1.10 - 1.20 | s | 3H |

Predicted ¹³C NMR Data for 5-Ethyl-5-methylazepan-2-one

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C2 (C=O) | 175.0 - 178.0 |

| C7 | 45.0 - 50.0 |

| C5 | 40.0 - 45.0 |

| C3 | 35.0 - 40.0 |

| C6 | 30.0 - 35.0 |

| C4 | 25.0 - 30.0 |

| CH₂ (ethyl) | 28.0 - 33.0 |

| CH₃ (methyl) | 22.0 - 27.0 |

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and determining the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For 5-Ethyl-5-methylazepan-2-one, COSY correlations are expected between the protons on adjacent carbons in the azepan-2-one (B1668282) ring (e.g., H3 with H4, H6 with H7) and within the ethyl group (CH₂ with CH₃).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons. This allows for the direct assignment of the carbon signals based on the already assigned proton signals. For instance, the proton signal for the ethyl CH₂ group will show a correlation to the corresponding carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In the context of 5-Ethyl-5-methylazepan-2-one, NOESY can help to elucidate the preferred conformation of the seven-membered ring and the orientation of the ethyl and methyl groups.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and formula of a compound and for gaining structural insights through fragmentation analysis.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the elemental composition of 5-Ethyl-5-methylazepan-2-one.

Predicted HRMS Data for 5-Ethyl-5-methylazepan-2-one

| Molecular Formula | Calculated Exact Mass [M+H]⁺ |

|---|

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of 5-Ethyl-5-methylazepan-2-one) to produce a spectrum of fragment ions. The fragmentation pattern provides valuable information about the molecule's structure. Common fragmentation pathways for amides involve cleavage of the bonds adjacent to the carbonyl group.

Predicted MS/MS Fragmentation of 5-Ethyl-5-methylazepan-2-one ([M+H]⁺)

| Precursor Ion (m/z) | Key Fragment Ions (m/z) | Probable Neutral Loss |

|---|---|---|

| 156.1383 | 128.1070 | CO |

| 156.1383 | 127.1226 | C₂H₅ |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis of Functional Groups

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of the functional groups within a molecule. These techniques are complementary and provide characteristic fingerprints for the identification and structural analysis of compounds like 5-Ethyl-5-methylazepan-2-one.

The IR and Raman spectra are expected to be dominated by the characteristic vibrations of the amide group (lactam) and the alkyl portions of the molecule.

Predicted Vibrational Spectroscopy Data for 5-Ethyl-5-methylazepan-2-one

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| N-H | Stretching | 3200 - 3400 (broad) | 3200 - 3400 (weak) |

| C-H (alkyl) | Stretching | 2850 - 3000 | 2850 - 3000 |

| C=O (amide) | Stretching | 1640 - 1680 (strong) | 1640 - 1680 (strong) |

| N-H | Bending | 1510 - 1570 | Weak or absent |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

There is no published single-crystal X-ray diffraction data for 5-Ethyl-5-methylazepan-2-one. Such a study would be essential to definitively determine its solid-state molecular architecture.

In a hypothetical crystallographic study, the key parameters that would be determined are presented in Table 1. These parameters define the size and shape of the unit cell, which is the fundamental repeating unit of a crystal. The space group provides information about the symmetry of the crystal lattice.

Table 1. Hypothetical Crystallographic Data for 5-Ethyl-5-methylazepan-2-one

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Crystal System | The crystal system classifies crystals based on their axial systems. | Orthorhombic |

| Space Group | The space group is a mathematical description of the symmetry of the crystal. | P2₁2₁2₁ |

| a (Å) | The length of the 'a' axis of the unit cell. | 10.5 |

| b (Å) | The length of the 'b' axis of the unit cell. | 12.3 |

| c (Å) | The length of the 'c' axis of the unit cell. | 8.1 |

| α (°) | The angle between the 'b' and 'c' axes. | 90 |

| β (°) | The angle between the 'a' and 'c' axes. | 90 |

| γ (°) | The angle between the 'a' and 'b' axes. | 90 |

| Volume (ų) | The volume of the unit cell. | 1044.3 |

Furthermore, X-ray crystallography would reveal the precise three-dimensional arrangement of atoms within the molecule, including bond lengths, bond angles, and torsion angles. This would allow for a detailed analysis of the conformation of the seven-membered azepanone ring. Based on studies of similar substituted ε-caprolactams, it is anticipated that the ring would adopt a non-planar, chair-like conformation to minimize steric strain. The ethyl and methyl substituents at the C5 position would likely influence the specific puckering of the ring.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination

As 5-Ethyl-5-methylazepan-2-one possesses a chiral center at the C5 position, it can exist as two enantiomers, (R)-5-Ethyl-5-methylazepan-2-one and (S)-5-Ethyl-5-methylazepan-2-one. Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a powerful technique for determining the absolute configuration of chiral molecules in solution.

However, no experimental or theoretical CD spectra for 5-Ethyl-5-methylazepan-2-one have been reported in the scientific literature. A CD spectrum measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative Cotton effects, is unique to a specific enantiomer and can be used as a fingerprint to determine its absolute configuration by comparing it to the spectra of standards with known configurations or to theoretically calculated spectra.

In a hypothetical scenario where the CD spectra of the two enantiomers were measured, the data would be presented as in Table 2. The sign of the Cotton effect at a specific wavelength is directly related to the stereochemistry of the molecule.

Table 2. Hypothetical Circular Dichroism Data for 5-Ethyl-5-methylazepan-2-one Enantiomers

| Enantiomer | Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) |

|---|---|---|

| (R)-5-Ethyl-5-methylazepan-2-one | 220 | +5000 |

Without experimental data, any discussion on the absolute configuration and chiroptical properties of 5-Ethyl-5-methylazepan-2-one remains purely speculative. Further research, including the synthesis of the chiral compound, its resolution into separate enantiomers, and subsequent analysis by X-ray crystallography and circular dichroism, is required to provide the detailed structural and spectroscopic information requested.

Chemical Reactivity, Transformation Mechanisms, and Polymerization Potential

Ring-Opening Reactions of 5-Ethyl-5-methylazepan-2-one and its Azepan-2-one (B1668282) Analogues

Ring-opening polymerization (ROP) is a primary method for converting cyclic monomers like lactams into linear polymers. nih.gov For 5-Ethyl-5-methylazepan-2-one, this process involves the cleavage of the amide bond within the seven-membered ring. The polymerizability of lactams is significantly influenced by ring size, with seven-membered rings like azepan-2-one (caprolactam) being readily polymerizable due to considerable ring strain. wiley-vch.de However, substituents on the lactam ring can affect both the thermodynamics and kinetics of polymerization. d-nb.info

Anionic ring-opening polymerization is the most prevalent method for lactam polymerization, valued for its rapid reaction rates. nih.gov The process is typically initiated by a strong base that deprotonates the lactam, forming a lactamate anion. This anion then acts as a nucleophile. The polymerization requires an activator, commonly an N-acyl lactam, which provides a more electrophilic center for the lactamate anion to attack, thus initiating chain growth.

The general mechanism for the AROP of a substituted caprolactam like 5-Ethyl-5-methylazepan-2-one can be described as follows:

Initiation : A strong base (e.g., sodium hydride) reacts with a lactam monomer to form the corresponding lactamate anion.

Activation : An activator, such as N-acetyl-ε-caprolactam, is introduced.

Propagation : The lactamate anion attacks the carbonyl carbon of the activated monomer (N-acyl lactam). This ring-opens the activated monomer and generates a new N-acyl lactam end-group on the growing polymer chain, which can then be attacked by another lactamate anion. This process repeats, leading to the formation of the polyamide chain.

Research on substituted caprolactams, such as 5-azepane-2-one ethylene (B1197577) ketal, has demonstrated successful AROP using N-acetyl-ε-caprolactam and sodium hydride (NaH) as the initiating system. researchgate.net This indicates that similarly substituted lactams, including 5-Ethyl-5-methylazepan-2-one, are expected to undergo AROP under comparable conditions. The presence of two alkyl substituents at the C5 position is anticipated to influence the polymerization kinetics and the properties of the resulting polyamide.

Cationic Ring-Opening Polymerization (CROP)

Cationic ROP of lactams is less common than AROP but offers an alternative synthetic route. nih.gov This process is typically initiated by Brønsted or Lewis acids. mdpi.com The mechanism involves the protonation or coordination of the lactam's carbonyl oxygen by the cationic initiator, which activates the monomer towards nucleophilic attack by another monomer molecule.

For 5-Ethyl-5-methylazepan-2-one, the CROP would likely proceed via the following steps:

Initiation : An acid catalyst protonates the carbonyl oxygen of the lactam, making the carbonyl carbon more electrophilic.

Propagation : The nitrogen atom of a neutral lactam monomer attacks the activated carbonyl carbon of the protonated lactam, leading to ring opening and the formation of a growing chain with a terminal amino acid unit and a new cationic site.

Studies on the CROP of ε-caprolactam using organic acids have shown that strong acids like sulfonic acids are effective catalysts. ehu.es The reaction rate and polymer properties are dependent on the acid strength and reaction conditions. The substituents on 5-Ethyl-5-methylazepan-2-one may sterically hinder the approach of the monomer, potentially affecting the polymerization rate compared to unsubstituted caprolactam. core.ac.uk

Enzyme-Catalyzed Ring-Opening Polymerization (eROP)

Enzymatic ROP is an emerging "green" alternative for polymer synthesis, often utilizing lipases under milder conditions. researchgate.net While extensively studied for lactones, the eROP of lactams is also an area of active research. rsc.orgnih.gov The most commonly used enzyme is Candida antarctica Lipase B (CaLB), often immobilized as Novozym 435. researchgate.net

The proposed mechanism for lipase-catalyzed ROP involves the activation of the lactam monomer within the enzyme's active site, followed by nucleophilic attack from an initiator (e.g., an alcohol or water) or the growing polymer chain. For 5-Ethyl-5-methylazepan-2-one, eROP would offer a pathway to polyamides under environmentally benign conditions, potentially with high stereoselectivity if a chiral variant of the monomer were used. The efficiency of eROP can be sensitive to the monomer structure and the reaction medium. nih.gov

Reactions at the Carbonyl Group of 5-Ethyl-5-methylazepan-2-one

The carbonyl group in 5-Ethyl-5-methylazepan-2-one is a key site for chemical transformations. As a cyclic amide, its reactivity is somewhat lower than that of a ketone due to resonance stabilization from the adjacent nitrogen atom's lone pair. However, it can still undergo several characteristic reactions.

One important reaction is reduction . The carbonyl group can be reduced to a methylene (B1212753) group (-CH2-) using strong reducing agents like lithium aluminum hydride (LiAlH4), which would transform 5-Ethyl-5-methylazepan-2-one into the corresponding cyclic amine, 5-ethyl-5-methylazepane.

Another significant reaction is nucleophilic addition. While the amide carbonyl is less electrophilic than a ketone's, it can be attacked by strong nucleophiles. For instance, organometallic reagents like Grignard reagents can add to the carbonyl group, although this often leads to ring-opening or complex product mixtures.

The carbonyl group is also the site of attack during the initiation of polymerization, as detailed in the ring-opening polymerization sections.

Reactions at the Nitrogen Atom of 5-Ethyl-5-methylazepan-2-one

The nitrogen atom in 5-Ethyl-5-methylazepan-2-one possesses a lone pair of electrons and an attached proton, making it a site for several reactions.

N-Alkylation and N-Acylation : The lactam nitrogen can be deprotonated by a strong base to form a lactamate anion, which can then act as a nucleophile in reactions with alkyl halides (N-alkylation) or acyl halides (N-acylation). N-acylation is a crucial step in creating activators for anionic ring-opening polymerization.

N-Functionalization : The nitrogen atom provides a handle for introducing various functional groups. For example, reactions with sulfonyl chlorides can yield N-sulfonylated lactams. nih.gov This type of functionalization can alter the electronic properties of the lactam ring and introduce new functionalities for further chemical modification or to tune the properties of resulting polymers. The instability of some N-alkylated diazo-lactams has been noted, suggesting that the electronic nature of the N-substituent is critical. beilstein-journals.org

Substituent Effects on Reaction Pathways and Selectivity

The ethyl and methyl groups at the C5 position of the azepan-2-one ring have a notable impact on the molecule's reactivity and polymerizability.

Steric Effects : The presence of two alkyl groups at the same carbon atom (a gem-dialkyl effect) can influence the conformation of the seven-membered ring. This steric hindrance can affect the rate of polymerization by impeding the approach of monomers or catalysts to the reactive sites. core.ac.uk Research on other cyclic monomers has shown that substitution can significantly decrease the rate of polymerization. core.ac.uk

Electronic Effects : Alkyl groups are weakly electron-donating. This electronic effect is generally less significant than steric factors in influencing the reactivity of the distant amide bond. However, these substituents will affect the physical properties of the resulting polymer, such as crystallinity, melting point, and solubility. Generally, substituents that disrupt the regular packing of polymer chains lead to lower crystallinity and melting points compared to the unsubstituted analogue (Nylon 6). researchgate.net

The following table summarizes the expected effects of the 5-ethyl and 5-methyl substituents on the reactivity of the lactam.

| Feature | Effect of 5-Ethyl-5-methyl Substitution | Rationale |

| Polymerizability | Likely reduced rate of polymerization compared to ε-caprolactam. | Steric hindrance from the alkyl groups can impede monomer approach during propagation steps in AROP and CROP. core.ac.uk |

| Polymer Crystallinity | Decreased crystallinity of the resulting polyamide. | The bulky, asymmetric substituents disrupt the regular hydrogen bonding and chain packing that characterize highly crystalline Nylon 6. researchgate.net |

| Polymer Melting Point | Lower melting point compared to Nylon 6. | Reduced crystallinity leads to a lower energy requirement to transition to the molten state. |

| Solubility | Increased solubility of the polymer in organic solvents. | The disruption of inter-chain forces by the substituents can enhance interaction with solvent molecules. |

Mechanistic Investigations of Key Chemical Transformations

Anionic Ring-Opening Polymerization : Kinetic models for the AROP of ε-caprolactam reveal a complex process that can include auto-acceleration linked to polymer chain degradation reactions, especially in the later stages of polymerization. capes.gov.br The presence of water is known to be highly detrimental, as it can react with both the activator and the catalyst, terminating polymerization chains. mdpi.com For 5-Ethyl-5-methylazepan-2-one, the gem-dialkyl substituents would likely modulate the stability of intermediates and transition states, but the fundamental mechanistic steps are expected to remain the same as for ε-caprolactam.

Cationic Ring-Opening Polymerization : Mechanistic studies on the CROP of related heterocyclic monomers, like 2-oxazolines, show that the process can proceed via a living polymerization mechanism under specific conditions, allowing for good control over molecular weight. core.ac.ukbeilstein-journals.org The choice of initiator and solvent is critical to avoid side reactions. beilstein-journals.org For 5-Ethyl-5-methylazepan-2-one, a similar level of control would be desirable, though steric factors could influence the "living" character of the polymerization.

Reactions at the Carbonyl Group : The fundamental mechanism of nucleophilic attack at the amide carbonyl involves the formation of a tetrahedral intermediate. The stability and subsequent reaction pathway of this intermediate are dictated by the nature of the nucleophile and the reaction conditions. In the context of polymerization, this tetrahedral intermediate is central to the ring-opening process.

Kinetic Studies of Reaction Rates

The kinetics of reactions involving 5-Ethyl-5-methylazepan-2-one, particularly its ring-opening polymerization (ROP), are significantly influenced by the presence of the ethyl and methyl substituents at the 5-position (the δ-position relative to the carbonyl group).

Anionic Ring-Opening Polymerization (AROP):

The anionic polymerization of ε-caprolactam is a well-established process that proceeds via the nucleophilic attack of a lactam anion on an activated monomer, typically an N-acyllactam. The rate of this reaction is sensitive to steric hindrance. For 5-Ethyl-5-methylazepan-2-one, the geminal alkyl groups at the 5-position introduce considerable steric bulk. This steric hindrance can affect the rate of polymerization in several ways:

Approach of the Monomer: The bulky substituents may hinder the approach of the incoming lactam anion to the electrophilic carbonyl carbon of the activated monomer.

Chain Propagation: As the polymer chain grows, the pendant ethyl and methyl groups can create a more crowded polymer backbone, potentially slowing down the rate of subsequent monomer additions.

Studies on other alkyl-substituted caprolactams support this view. For instance, research on various C-alkyl-substituted ε-caprolactones has demonstrated that the position of the substituent has a strong influence on polymerization kinetics, with substituents at the ε-position significantly slowing down the reaction. rsc.org Conversely, substitution at the δ-position, as in the case of 5-Ethyl-5-methylazepan-2-one, has been shown to accelerate polymerization in some systems. rsc.org This suggests a complex relationship where both steric and electronic effects are at play.

Hydrolytic Ring-Opening:

The hydrolysis of lactams, leading to the corresponding amino acid, is another key reaction. This process can be catalyzed by acid or base. The rate of hydrolysis of 5-Ethyl-5-methylazepan-2-one would also be expected to be influenced by its substitution pattern. The general mechanism for acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon.

The steric hindrance from the 5-ethyl and 5-methyl groups could potentially slow down the rate of nucleophilic attack by water or hydroxide ions. However, electronic effects might also play a role. Alkyl groups are weakly electron-donating, which could slightly increase the electron density on the carbonyl oxygen, making it more basic and thus more readily protonated in acidic conditions.

The table below provides a hypothetical comparison of relative reaction rates for the ring-opening of 5-Ethyl-5-methylazepan-2-one compared to unsubstituted ε-caprolactam, based on established principles of steric and electronic effects in related systems.

| Reaction Type | Catalyst/Conditions | Expected Relative Rate (vs. ε-caprolactam) | Rationale |

| Anionic ROP | Strong Base / N-Acyl Lactam | Potentially slower | Increased steric hindrance at the 5-position may impede monomer approach and chain propagation. doi.org |

| Acid-Catalyzed Hydrolysis | Strong Acid / Water | Slightly faster or comparable | Electron-donating alkyl groups may increase carbonyl basicity, favoring protonation, but steric hindrance could counteract this effect. |

| Base-Catalyzed Hydrolysis | Strong Base / Water | Slower | Steric hindrance from the geminal alkyl groups is likely to impede the direct nucleophilic attack of the hydroxide ion on the carbonyl carbon. |

Table 1: Postulated Relative Reaction Rates for 5-Ethyl-5-methylazepan-2-one

Identification and Characterization of Reaction Intermediates

The intermediates formed during the chemical transformations of 5-Ethyl-5-methylazepan-2-one are analogous to those in the reactions of ε-caprolactam, though their stability and reactivity may be altered by the substituents.

Intermediates in Anionic Ring-Opening Polymerization:

The key intermediates in the AROP of lactams are the lactam anion and the N-acyllactam growth center.

Lactam Anion: The reaction is initiated by a strong base that deprotonates a monomer molecule to form the highly reactive lactam anion. The structure of the 5-Ethyl-5-methylazepan-2-one anion would be analogous to the caprolactam anion. The stability of this anion is not expected to be significantly different from its unsubstituted counterpart.

N-Acyllactam Intermediate: The propagation step involves the attack of the lactam anion on an activated monomer, which is an N-acyllactam. This forms a new N-acyllactam at the growing chain end, which then becomes the site for the next monomer addition. acs.org For 5-Ethyl-5-methylazepan-2-one, the propagating intermediate would be a polymer chain ending with an N-acyl-5-ethyl-5-methylazepan-2-one unit. The steric bulk of the ethyl and methyl groups could influence the conformation and accessibility of this active center.

Intermediates in Hydrolytic Reactions:

During hydrolysis, the primary intermediates are transient and involve the protonated or adduct forms of the lactam.

Protonated Lactam (Acid Catalysis): In acidic media, the carbonyl oxygen is protonated, forming a resonance-stabilized cationic intermediate. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. The presence of electron-donating alkyl groups in 5-Ethyl-5-methylazepan-2-one might slightly stabilize this cationic intermediate.

Tetrahedral Intermediate (Base Catalysis): In basic media, the direct attack of a hydroxide ion on the carbonyl carbon leads to a tetrahedral intermediate with a negative charge on the oxygen. This intermediate then collapses, with the departure of the amide nitrogen as the leaving group (after protonation) to break the ring. The steric crowding around the carbonyl group due to the 5-substituents could raise the energy of this tetrahedral intermediate, thereby slowing the reaction rate.

The table below summarizes the key reaction intermediates for the transformations of 5-Ethyl-5-methylazepan-2-one.

| Transformation | Key Intermediate | Structural Features and Influence of Substituents |

| Anionic ROP | N-Acyl-5-ethyl-5-methylazepan-2-one (at growing chain end) | The ethyl and methyl groups at the 5-position create steric bulk that may influence the conformation of the growing polymer chain and the accessibility of the active center. doi.org |

| Acid-Catalyzed Hydrolysis | Protonated 5-Ethyl-5-methylazepan-2-one | Electron-donating alkyl groups may slightly stabilize the positive charge on the protonated carbonyl group. |

| Base-Catalyzed Hydrolysis | Tetrahedral Alkoxide Intermediate | Steric repulsion between the substituents and the incoming nucleophile could destabilize this intermediate, increasing the activation energy for its formation. |

Table 2: Key Reaction Intermediates in the Transformations of 5-Ethyl-5-methylazepan-2-one

Theoretical and Computational Chemistry of 5 Ethyl 5 Methylazepan 2 One

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the properties of 5-Ethyl-5-methylazepan-2-one at the atomic level. researchgate.netrsc.org These calculations provide a fundamental understanding of the molecule's electronic characteristics.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry of 5-Ethyl-5-methylazepan-2-one and analyze its electronic structure. eurjchem.comevitachem.com The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding its chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability.

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. tandfonline.comnih.gov In 5-Ethyl-5-methylazepan-2-one, the oxygen atom of the carbonyl group is expected to be the region of highest negative potential, making it a likely site for electrophilic interaction.

Table 1: Calculated Electronic Properties of 5-Ethyl-5-methylazepan-2-one

| Parameter | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | 0.5 eV |

| HOMO-LUMO Gap | 7.3 eV |

| Dipole Moment | 3.5 D |

Note: Data is hypothetical and for illustrative purposes.

Theoretical calculations can predict spectroscopic data that can be compared with experimental results for structural confirmation. researchgate.netresearchgate.net

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations are used to predict the ¹H and ¹³C NMR chemical shifts. The predicted shifts for the ethyl and methyl groups, as well as the protons and carbons of the azepan-2-one (B1668282) ring, can aid in the assignment of experimental spectra.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to predict the infrared spectrum. Key vibrational modes would include the C=O stretching of the lactam, C-N stretching, and the various C-H stretching and bending modes of the alkyl groups and the ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. tandfonline.com For a saturated lactam like this, strong absorptions are expected in the far-UV region.

Table 2: Predicted Key Vibrational Frequencies for 5-Ethyl-5-methylazepan-2-one

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C=O | Stretching | 1675 |

| N-H | Stretching | 3250 |

| C-N | Stretching | 1230 |

| C-H (Aliphatic) | Stretching | 2850-2960 |

Note: Data is hypothetical and for illustrative purposes.

Conformational Analysis and Ring Dynamics of the Azepan-2-one System

The seven-membered azepan-2-one ring is flexible and can adopt several conformations, such as chair, boat, and twist-chair forms. rcsi.scienceceu.es Computational conformational analysis helps to identify the most stable conformers and the energy barriers between them. eie.gr The presence of the ethyl and methyl substituents at the C5 position influences the conformational preference of the ring. Potential energy surface (PES) scans are performed by systematically changing key dihedral angles to map out the conformational landscape. The results typically indicate that a distorted chair conformation is the most stable, minimizing steric interactions.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model potential reaction pathways involving 5-Ethyl-5-methylazepan-2-one, such as its hydrolysis or polymerization. rsc.org By calculating the energies of reactants, products, intermediates, and transition states, the reaction mechanism and kinetics can be elucidated. Transition state theory can be applied to calculate reaction rates. For instance, modeling the base-catalyzed hydrolysis of the lactam would involve locating the transition state for the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.

Molecular Dynamics Simulations for Conformational Stability and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of 5-Ethyl-5-methylazepan-2-one over time, which is particularly useful for understanding its behavior in different environments, such as in solution. nih.govtandfonline.com

MD simulations can be used to:

Assess the conformational stability of the azepan-2-one ring by observing how its geometry fluctuates over the simulation time. seejph.com

Study the intermolecular interactions between molecules of 5-Ethyl-5-methylazepan-2-one or with solvent molecules. This includes analyzing hydrogen bonding patterns, particularly involving the N-H and C=O groups of the lactam.

Calculate properties like the radial distribution function to understand the local ordering of solvent molecules around the solute.

These simulations offer a dynamic picture that complements the static information obtained from quantum chemical calculations. plos.org

Advanced Materials Applications and Supramolecular Chemistry

Role of 5-Ethyl-5-methylazepan-2-one as a Monomer in Specialty Polyamides

The ring-opening polymerization of lactams is a versatile method for the synthesis of polyamides. rsc.org While ε-caprolactam is the most common monomer for producing nylon 6, the incorporation of substituted lactams like 5-Ethyl-5-methylazepan-2-one allows for the modification of the polymer backbone, leading to specialty polyamides with unique characteristics. The presence of the ethyl and methyl substituents on the polymer chain can significantly influence the material's physical and chemical properties.

The polymerization of substituted lactams can be challenging due to steric hindrance from the substituents, which may interfere with the ring-opening mechanism. researchgate.net However, these substitutions are also key to tuning the properties of the resulting polyamide.

Copolymers and Block Copolymers Incorporating 5-Ethyl-5-methylazepan-2-one Derived Units

To further tailor the properties of polyamides, 5-Ethyl-5-methylazepan-2-one can be copolymerized with other lactams, such as ε-caprolactam, or with other types of monomers to form a wide range of copolymers and block copolymers. The random or block-wise incorporation of 5-Ethyl-5-methylazepan-2-one units can disrupt the regular chain packing seen in homopolymers like nylon 6, leading to materials with altered crystallinity, solubility, and mechanical behavior.

For instance, the copolymerization with ε-caprolactam can yield random copolymers where the ethyl and methyl groups act as built-in "defects" in the nylon 6 crystal lattice. This can lead to increased transparency and flexibility. Block copolymers, on the other hand, can be synthesized to have distinct segments with different properties, for example, a rigid block derived from another monomer and a more flexible block from poly(5-Ethyl-5-methylazepan-2-one). The synthesis of such copolymers can be achieved through controlled polymerization techniques like atom transfer radical polymerization (ATRP). researchgate.netresearchgate.net

| Copolymer Type | Potential Monomers | Resulting Polymer Architecture | Potential Properties |

| Random Copolymer | ε-caprolactam | Statistical distribution of monomer units | Reduced crystallinity, increased transparency, altered melting point |

| Block Copolymer | Laurolactam | Distinct blocks of each monomer type | Combines properties of both homopolymers, e.g., toughness and flexibility |

| Graft Copolymer | Poly(ethylene glycol) | Side chains grafted onto the main polyamide backbone | Improved hydrophilicity, biocompatibility |

Structure-Property Relationships in Polymeric Materials

The introduction of the 5-ethyl-5-methyl substitution pattern has a profound impact on the structure-property relationships of the resulting polyamides. The bulky side groups hinder close chain packing, which generally leads to a decrease in crystallinity and melting temperature compared to unsubstituted polyamides like nylon 6. This amorphous nature can enhance optical clarity and solubility in a wider range of solvents.

The mechanical properties are also significantly affected. While the tensile strength might be lower than that of highly crystalline polyamides, the flexibility and impact resistance could be improved. The glass transition temperature (Tg) of these specialty polyamides would be influenced by the size and flexibility of the alkyl substituents.

| Property | Influence of 5-Ethyl-5-methyl Substituent | Rationale |

| Crystallinity | Decreased | Steric hindrance from the ethyl and methyl groups disrupts regular chain packing. |

| Melting Temperature (Tm) | Decreased | Less energy is required to overcome the intermolecular forces in a less crystalline structure. |

| Glass Transition Temperature (Tg) | Altered | The bulky, non-polar side groups affect chain mobility. |

| Solubility | Increased | The less regular polymer structure allows for easier solvent penetration. |

| Mechanical Strength | Potentially Decreased | Reduced crystallinity can lead to lower tensile strength. |

| Flexibility/Toughness | Potentially Increased | The amorphous regions can contribute to greater flexibility and impact absorption. |

Use as a Building Block for Complex Molecular Architectures

Beyond polymerization, 5-Ethyl-5-methylazepan-2-one can serve as a versatile building block, or synthon, for the creation of more complex, non-polymeric molecular architectures. The lactam ring can be chemically modified at various positions to introduce different functional groups, enabling its use in the synthesis of diverse organic molecules. rsc.org For example, the nitrogen atom can be derivatized, or the carbonyl group can be reduced or transformed.

The presence of the stereocenter at the C5 position also makes it a candidate for the synthesis of chiral molecules, which are of significant interest in medicinal chemistry and materials science. The synthesis of spirocyclic compounds, where two rings share a single atom, is one area where such building blocks are valuable. nih.govrsc.org

Supramolecular Assemblies and Host-Guest Chemistry Involving Azepan-2-one (B1668282) Derivatives

Supramolecular chemistry focuses on the non-covalent interactions between molecules. nih.gov Derivatives of azepan-2-one, including 5-Ethyl-5-methylazepan-2-one, can participate in the formation of supramolecular assemblies through hydrogen bonding via the amide group. These interactions can lead to the self-assembly of well-ordered structures like one-dimensional chains or more complex networks. researchgate.net

In host-guest chemistry, a larger host molecule can encapsulate a smaller guest molecule. nih.govresearchgate.net While 5-Ethyl-5-methylazepan-2-one itself is unlikely to act as a host for large guests, it can be incorporated into larger macrocyclic structures that can. Alternatively, it could act as a guest molecule, fitting into the cavity of a suitable host like a cyclodextrin (B1172386) or a calixarene. researchgate.netanalchemres.org The ethyl and methyl groups would play a crucial role in the selectivity of this binding.

The study of intermolecular interactions is key to understanding these assemblies, with techniques like Hirshfeld surface analysis being used to investigate non-covalent interactions in crystal structures. acs.org

Incorporation into Nanomaterials and Hybrid Systems

The unique properties of polymers derived from 5-Ethyl-5-methylazepan-2-one make them interesting candidates for incorporation into nanomaterials and hybrid systems. For example, copolymers containing these units could be used as matrices for nanocomposites, where the polymer matrix surrounds and disperses nanoparticles, leading to materials with enhanced mechanical or functional properties.

Furthermore, these specialty polyamides could be used to functionalize the surface of nanoparticles, such as carbon dots or metallic nanoparticles, to improve their dispersibility in specific solvents or to introduce new functionalities. rsc.org The synthesis of hybrid materials, combining the properties of the organic polyamide with an inorganic component, could lead to advanced materials for a variety of applications. For instance, incorporating these polymers into cryogels could result in scaffolds for tissue engineering or catalysis. satbayev.university

Chemical Biology and Biotransformation Studies Excluding Clinical Efficacy, Dosage, and Safety

Molecular Interactions with Biological Macromolecules (e.g., Proteins, Enzymes)

The biological effects of any compound are fundamentally dictated by its interactions with macromolecules. Identifying and characterizing these interactions are the first steps in elucidating its mechanism of action.

Ligand-Target Binding Characterization (Mechanism-focused)

To date, no specific protein or enzyme targets for 5-Ethyl-5-methylazepan-2-one have been identified in the public domain. Future research would need to employ a variety of screening methods to uncover potential binding partners. Techniques such as affinity chromatography, yeast two-hybrid screening, or computational approaches like reverse docking could be utilized to identify proteins that physically interact with the compound.

Once a potential target is identified, detailed biophysical and biochemical assays would be required to characterize the binding mechanism. Isothermal titration calorimetry (ITC) could determine the thermodynamic parameters of binding, such as the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS), providing a complete picture of the binding affinity and the forces driving the interaction. Surface plasmon resonance (SPR) could offer real-time kinetic data on the association and dissociation rates.

Structure-Activity Relationships (SAR) in a Biological Context

Without a known biological target or activity, establishing a structure-activity relationship for 5-Ethyl-5-methylazepan-2-one is not currently possible. SAR studies involve systematically modifying the chemical structure of a lead compound and assessing how these changes affect its biological activity. For 5-Ethyl-5-methylazepan-2-one, this would involve synthesizing a library of analogues with variations at the ethyl and methyl positions on the azepane ring, as well as modifications to the lactam functional group. Each analogue would then need to be tested in a relevant biological assay to determine how these structural changes influence activity.

In Vitro Biotransformation Pathways and Metabolite Identification

The metabolic fate of a compound, or its biotransformation, is a critical determinant of its pharmacokinetic profile and potential for toxicity. In vitro models, such as liver microsomes, S9 fractions, and hepatocytes, are standard tools for predicting how a compound will be metabolized in vivo.

Enzymatic Hydrolysis and Oxidation Mechanisms

The lactam ring in 5-Ethyl-5-methylazepan-2-one is a potential site for enzymatic hydrolysis by amidases, which would lead to the opening of the seven-membered ring to form an amino acid derivative. The ethyl and methyl substituents are susceptible to oxidation by cytochrome P450 (CYP) enzymes, a major family of drug-metabolizing enzymes. Hydroxylation at various positions on the ethyl and methyl groups, or on the azepane ring itself, would be expected oxidative pathways. Identifying the specific CYP isozymes responsible for these transformations would be a key objective.

Conjugation Reactions

Following initial oxidative or hydrolytic metabolism (Phase I reactions), the resulting metabolites can undergo conjugation (Phase II reactions) to increase their water solubility and facilitate excretion. Potential conjugation pathways for metabolites of 5-Ethyl-5-methylazepan-2-one would include glucuronidation, where a glucuronic acid moiety is attached to a hydroxyl group, or sulfation.

Pharmacophore Modeling and Molecular Docking for Binding Site Analysis

In the absence of an experimentally determined crystal structure of a target protein bound to 5-Ethyl-5-methylazepan-2-one, computational methods like pharmacophore modeling and molecular docking are invaluable tools for predicting binding modes and guiding the design of new analogues.

A pharmacophore model represents the essential three-dimensional arrangement of functional groups necessary for biological activity. If a set of active compounds with a similar mechanism of action were discovered, a ligand-based pharmacophore model could be generated. Alternatively, if a target protein structure is known, a structure-based pharmacophore can be developed from the key interaction points within the binding site.

Molecular docking simulations could then be used to predict the preferred binding orientation of 5-Ethyl-5-methylazepan-2-one within the active site of a putative target protein. These simulations calculate the binding energy for different poses of the ligand, providing insights into the key amino acid residues involved in the interaction and informing future SAR studies.

Role as a Scaffold in Chemical Probes for Biological Systems

Information regarding the role of 5-Ethyl-5-methylazepan-2-one as a scaffold for chemical probes is not available in the reviewed scientific literature.

Q & A

What are the established synthetic routes for 5-Ethyl-5-methylazepan-2-one, and what analytical methods are critical for verifying its structural integrity?

Basic Research Focus

Synthesis typically involves cyclization of precursor amines or lactamization of carboxylic acid derivatives under reflux conditions. For example, analogous procedures to ’s pyrazolone synthesis (reflux with acetic acid) can be adapted, substituting ethyl acetoacetate with appropriate precursors. Post-synthesis, purification via recrystallization (ethanol/ether) and thin-layer chromatography (TLC) with toluene-based solvent systems (e.g., 8.7:1.2:1.1 toluene/ethyl acetate/water) are essential for purity assessment . Structural confirmation requires / NMR for substituent positioning and IR spectroscopy for lactam carbonyl validation (1690–1730 cm). Reporting must adhere to guidelines requiring detailed descriptions of reagents and protocols for reproducibility .

How can researchers optimize the reaction yield of 5-Ethyl-5-methylazepan-2-one using factorial experimental design?

Advanced Research Focus

A multi-variable factorial design (e.g., 2 design) evaluates factors like temperature, catalyst loading, and solvent polarity. For instance, varying acylating agent ratios and reaction times can identify interactions affecting yield. Statistical tools (ANOVA) validate significance, while response surface methodology (RSM) models nonlinear relationships. emphasizes designing experiments to isolate variables and avoid confounding effects. Post-optimization, kinetic studies (e.g., rate constants via HPLC) refine mechanistic insights .

What strategies resolve discrepancies in reported spectroscopic data (e.g., NMR, IR) for 5-Ethyl-5-methylazepan-2-one?

Advanced Methodology

Contradictions often arise from solvent effects or impurities. Cross-validate data using standardized conditions: deuterated chloroform for NMR, dry film preparation for IR. Compare with computational predictions (DFT for chemical shifts). If inconsistencies persist, employ high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to confirm structural assignments. stresses documenting all parameters (e.g., spectrometer frequency, solvent purity) to enable replication .

What computational approaches predict the reactivity of 5-Ethyl-5-methylazepan-2-one under varying conditions?

Advanced Methodology

Density Functional Theory (DFT) calculates transition states for ring-opening reactions or nucleophilic attacks. Solvent effects are modeled via PCM (Polarizable Continuum Model), while molecular dynamics simulations assess stability in aqueous/organic matrices. mandates detailing software (e.g., Gaussian, ORCA), basis sets, and convergence criteria in publications .

How should enzyme interaction studies with 5-Ethyl-5-methylazepan-2-one address solvent interference?

Advanced Experimental Design

Use buffer systems (e.g., phosphate, pH 7.4) to minimize organic solvent effects. Control experiments with DMSO/ethanol vehicle assess solvent-enzyme interactions. Kinetic assays (Michaelis-Menten plots) quantify inhibition constants (), while circular dichroism (CD) monitors conformational changes. requires statistical validation (e.g., t-tests for activity differences) .

What methodologies assess 5-Ethyl-5-methylazepan-2-one purity amid structurally similar byproducts?

Basic Methodology

HPLC with a C18 column and acetonitrile/water gradient separates lactam derivatives. GC-MS identifies volatile impurities, while NMR (if fluorinated analogs exist) detects trace fluorinated byproducts. underscores using certified reference standards for calibration .

How are isotopic labeling and kinetic analysis applied to mechanistic studies of 5-Ethyl-5-methylazepan-2-one?

Advanced Technique

-labeling tracks amide bond cleavage via - HMBC NMR. Pseudo-first-order kinetics under excess reagent conditions determine rate laws. Eyring plots (ln(k/T) vs. 1/T) elucidate activation parameters (, ). requires full disclosure of kinetic data and error margins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.